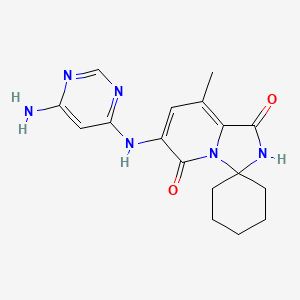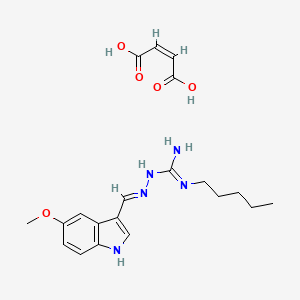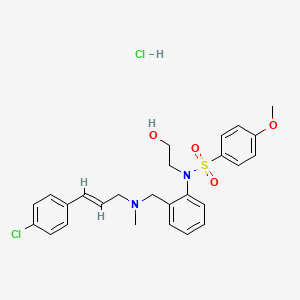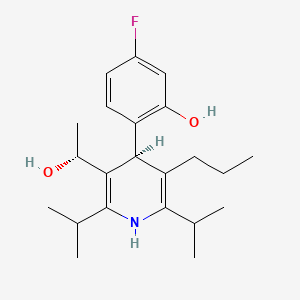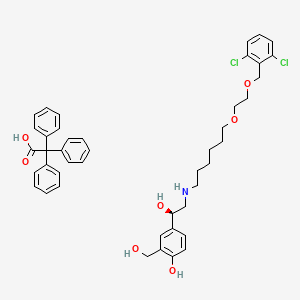
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
説明
5-Chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one, also known as 5-chloro-2-fluoren-9-yl-4-methoxy-pyridazin-3-one, is a synthetic compound with a variety of applications in scientific research. Its unique chemical structure enables it to interact with a variety of biological systems, making it a useful tool for scientists in a variety of fields.
科学的研究の応用
SAR Analysis of NPBWR1 Antagonists
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one, also known as CYM50769, has been identified as a potent non-peptidic antagonist of the neuropeptide B/W receptor 1 (NPBWR1), with potential applications in understanding and possibly treating conditions related to feeding behavior, pain, stress, and neuroendocrine function. This compound inhibits NPW activation of NPBWR1 with submicromolar IC(50) and shows high selectivity against a broad array of pharmaceutical targets (Guerrero et al., 2013).
Synthesis and Structural Analysis
The compound has been involved in various synthesis and structure analysis studies. For instance, its synthesis, along with other related compounds, has been documented, highlighting the chemical pathways and structural characteristics of these molecules. Such studies are crucial in understanding the molecular framework and potential reactivity of the compound (Kosolapova et al., 2013).
Medicinal Chemistry
In medicinal chemistry, the compound's framework, a pyridazinone derivative, is noted for significant pharmaceutical importance. Detailed studies on derivatives like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which share structural similarities, have been conducted. These studies involve spectral techniques and X-ray crystallography, providing insights into the molecular structure and potential applications in drug design (Sallam et al., 2021).
Development of Selective Antagonists
The development and analysis of novel small molecule antagonists of NPBWR1, which include derivatives of 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one, have been pivotal in creating pharmacological tools. These tools aid in clarifying the molecular basis of physiological functions and therapeutic utility in diverse disease areas, including inflammatory pain and eating disorders (Urbano et al., 2012).
作用機序
Target of Action
CYM 50769, also known as “5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one” or “ML250”, is a non-peptidic selective antagonist of Neuropeptides B and W Receptor 1 (NPBWR1) . NPBWR1, also known as GPR7, is a G protein-coupled receptor .
Mode of Action
CYM 50769 interacts with NPBWR1 and inhibits the activation of this receptor . It has been shown to attenuate the NPW-23-induced cell proliferation in ATDC5 cells . The IC50 value of CYM 50769 is 0.12 µM , indicating its high potency in antagonizing NPBWR1.
Biochemical Pathways
Given that npbwr1 is involved in g protein-coupled receptor signaling pathway , it can be inferred that CYM 50769 may influence this pathway
Pharmacokinetics
The solubility of the compound in dmso is reported to be 100 mg/ml , which may impact its bioavailability
Result of Action
CYM 50769 has been shown to attenuate the NPW-23-induced cell proliferation in ATDC5 cells in a dose-dependent manner . This suggests that the compound may have potential applications in conditions where the regulation of cell proliferation is necessary.
特性
IUPAC Name |
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSQUYCVUHYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
CAS RN |
1421365-63-0 | |
| Record name | 1421365-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?
A1: CYM50769 acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, CYM50769 appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].
Q2: Are there any studies demonstrating the efficacy of CYM50769 in models of depression?
A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of CYM50769. For instance, microinjection of CYM50769 directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].
Q3: Has the structure of CYM50769 been characterized, and is there any information available on its structure-activity relationship (SAR)?
A3: While the provided abstracts do not offer detailed structural characterization data for CYM50769, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Q4: What are the potential advantages of CYM50769 compared to currently available antidepressants?
A4: The research suggests that CYM50769 may offer several potential advantages over existing antidepressants:
- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, CYM50769 demonstrated rapid antidepressant-like activity in preclinical models [].
- Sustained Effects: A single administration of CYM50769 was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



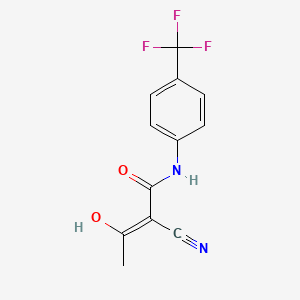
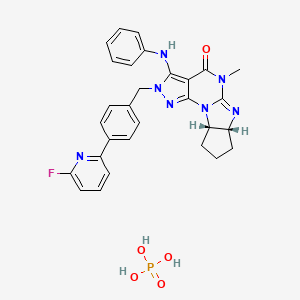
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)
![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

